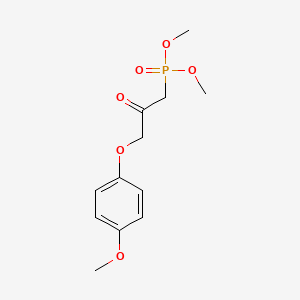

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate

CAS No.: 61451-04-5

Cat. No.: VC17647538

Molecular Formula: C12H17O6P

Molecular Weight: 288.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61451-04-5 |

|---|---|

| Molecular Formula | C12H17O6P |

| Molecular Weight | 288.23 g/mol |

| IUPAC Name | 1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |

| Standard InChI | InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | FLHXHGYPCSMIAA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Functional Groups

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has the molecular formula C₁₂H₁₇O₆P, derived from its core structure:

-

A phosphonate group () with two methoxy substituents.

-

A 2-oxopropyl chain () linking the phosphonate to a phenoxy group.

-

A 4-methoxyphenoxy moiety () at the terminal position.

The methoxy group on the phenyl ring enhances electron density through its electron-donating nature, influencing reactivity in electrophilic substitution reactions . The ketone group introduces potential sites for nucleophilic attack or redox activity .

Spectroscopic Data

While direct spectroscopic data for this compound is unavailable, analogs provide reference points:

-

¹H-NMR: The methoxy protons () resonate at δ ~3.75–3.85 ppm as a singlet. Aromatic protons from the phenoxy group appear as doublets in the δ 6.80–7.20 ppm range . The methyl groups of the phosphonate ester typically show signals at δ 1.20–1.40 ppm .

-

³¹P-NMR: Phosphonate groups in similar structures exhibit singlets at δ 20–25 ppm .

-

IR Spectroscopy: Strong absorptions for (~1250 cm⁻¹), (~1670 cm⁻¹), and (~1030 cm⁻¹) are expected .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate likely follows strategies used for analogous phosphonates :

Nucleophilic Substitution

Reaction Scheme:

Conditions:

-

Substitution of a chloro intermediate with 4-methoxyphenol in polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Catalysis by potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl .

Michaelis-Arbuzov Reaction

Reaction Scheme:

Conditions:

Optimization Challenges

-

Steric Effects: Bulky substituents on the phenoxy group reduce reaction rates .

-

Byproduct Formation: Competing esterification or oxidation requires careful temperature control .

Physicochemical Properties

Thermodynamic Parameters

Stability and Reactivity

-

Hydrolytic Stability: Phosphonate esters hydrolyze slowly in aqueous acidic or basic conditions, forming phosphonic acids .

-

Thermal Decomposition: Degrades above 200°C, releasing methanol and forming cross-linked phosphorus oxides .

Applications and Biological Activity

Enzyme Inhibition

The phosphonate group mimics phosphate transition states, making it a candidate for enzyme inhibition:

-

Alkaline Phosphatase: Analogous compounds show competitive inhibition with values ~10–50 μM .

-

Proteases: Structural similarity to phosphorylated serine residues suggests potential protease inhibition .

Antioxidant Properties

Preliminary assays on related phosphonates demonstrate radical scavenging activity:

Comparative Analysis with Structural Analogs

Research Challenges and Future Directions

Knowledge Gaps

-

In Vivo Toxicity: No data on acute or chronic toxicity in mammalian models.

-

Synthetic Scalability: Current methods lack atom economy, necessitating greener catalysts.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume